molecular formula C14H12O5S B2642120 3-Formylphenyl 4-methoxybenzenesulfonate CAS No. 431910-59-7

3-Formylphenyl 4-methoxybenzenesulfonate

Cat. No.: B2642120
CAS No.: 431910-59-7
M. Wt: 292.31
InChI Key: UGQNUALDUZDDMO-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-methoxybenzenesulfonate is a chemical compound with the molecular formula C14H12O5S and a molecular weight of 292.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Noncovalent Interactions in Supramolecular Architectures

Researchers Andleeb et al. (2018) studied solid-state structures of compounds including 2-formylphenyl and 4-formylphenyl 4-substituted benzenesulfonates to explore noncovalent interactions in supramolecular architectures. Their focus was on understanding the role of halogen-bonding interactions in rationalizing solid-state crystal structures, particularly the formation of O...X and X...X halogen-bonding interactions. They utilized density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces for analysis (Andleeb et al., 2018).

Methanolysis in Basic Media

Shashidhar et al. (1997) conducted a study on the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate in basic media. They found evidence for the catalytic involvement of the neighboring aldehyde carbonyl group and the operation of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).

Potential Anti-HBV Agents

Huang et al. (2016) focused on the development of paeonol-phenylsulfonyl derivatives, including 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate, as potential anti-HBV agents. Their research modified these compounds to increase their selectivity index, showing promise for the development of antiviral medicines (Huang et al., 2016).

Synthesis of Other Derivatives

Pan et al. (2020) synthesized 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) via a three-step procedure from commercially available resorcinol, highlighting the flexibility and potential of these compounds in various syntheses (Pan et al., 2020).

Antimalarial/Anticancer Activities

Betts et al. (2006) reported on the synthesis of related sulfones and sulfonic acid esters, including 4-methoxyphenyl p-toluenesulfonate, demonstrating their selective antimalarial and anticancer activities (Betts et al., 2006).

Luminescent Lanthanide Coordination Polymers

Yang et al. (2008) synthesized novel isomorphous 1-D framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate, highlighting their potential in creating luminescent materials (Yang et al., 2008).

Fluorogenic Aldehyde for Monitoring Aldol Reactions

Guo and Tanaka (2009) developed a new type of fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions, demonstrating the utility of these compounds in analytical chemistry (Guo & Tanaka, 2009).

Properties

IUPAC Name

(3-formylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-12-5-7-14(8-6-12)20(16,17)19-13-4-2-3-11(9-13)10-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQNUALDUZDDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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